LY2365109 hydrochloride

Glycine Transporter 1 GlyT1 SLC6A9

Choose LY2365109 HCl for >1900x GlyT1 selectivity, ensuring confident attribution of effects to GlyT1 blockade. Its potent IC50 (15.8nM) reliably elevates CSF glycine and potentiates NMDA function in vivo. Ideal for robust, reproducible studies in cognition, schizophrenia models, and synaptic plasticity research.

Molecular Formula C22H28ClNO5
Molecular Weight 421.92
CAS No. 1779796-27-8; 868265-28-5
Cat. No. B2974147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY2365109 hydrochloride
CAS1779796-27-8; 868265-28-5
Molecular FormulaC22H28ClNO5
Molecular Weight421.92
Structural Identifiers
SMILESCC(C)(C)C1=C(C=CC(=C1)C2=CC3=C(C=C2)OCO3)OCCN(C)CC(=O)O.Cl
InChIInChI=1S/C22H27NO5.ClH/c1-22(2,3)17-11-15(16-6-8-19-20(12-16)28-14-27-19)5-7-18(17)26-10-9-23(4)13-21(24)25;/h5-8,11-12H,9-10,13-14H2,1-4H3,(H,24,25);1H
InChIKeyZQVOAGQZHDAFRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

LY2365109 Hydrochloride (CAS 1779796-27-8) Potent and Selective GlyT1 Inhibitor for Neuroscience Research Procurement


2-[2-[4-(1,3-benzodioxol-5-yl)-2-tert-butylphenoxy]ethyl-methylamino]acetic acid;hydrochloride, commonly known as LY2365109 hydrochloride (CAS 1779796-27-8; free base CAS 868265-28-5), is a synthetic small-molecule inhibitor of the glycine transporter 1 (GlyT1; SLC6A9). It is characterized by its ability to potently and selectively block glycine reuptake via GlyT1 in cells over-expressing the human transporter . This compound is widely utilized in preclinical neuroscience research to probe the role of glycine in modulating N-methyl-D-aspartate (NMDA) receptor function, synaptic plasticity, and related behavioral outcomes in models of schizophrenia, epilepsy, and cognitive dysfunction [1].

LY2365109 Hydrochloride (CAS 1779796-27-8) Differential Pharmacology Precludes Simple Substitution with Other GlyT1 Inhibitors


Within the class of GlyT1 inhibitors, significant variations in potency, selectivity, mechanism of action, and regional brain distribution of effects render simple substitution invalid for scientific reproducibility. As demonstrated in the quantitative evidence below, LY2365109 hydrochloride exhibits a distinct pharmacological profile compared to closely related analogs like ALX5407 (NFPS), Bitopertin (RG1678), and PF-03463275. These differences manifest in functional IC50 values, magnitude of selectivity over the GlyT2 isoform, and in vivo pharmacodynamic effects on neurotransmitter release and behavior [1][2]. Procurement based solely on target class, without considering these specific quantitative differentiators, risks introducing experimental confounds and compromising the translational relevance of research findings.

LY2365109 Hydrochloride (CAS 1779796-27-8) Quantitative Evidence Guide for Scientific Selection Versus GlyT1 Inhibitor Comparators


Comparative GlyT1 Inhibitory Potency: LY2365109 IC50 Positioning Among Key GlyT1 Inhibitors

LY2365109 hydrochloride inhibits glycine uptake in cells over-expressing hGlyT1a with an IC50 of 15.8 nM . This potency is intermediate between the more potent ALX5407 (hGlyT1 IC50 = 3 nM) and the less potent Bitopertin (hGlyT1b IC50 = 25 nM) [1]. In a standardized pharmacology guide, LY2365109 is assigned a pIC50 of 7.8, placing it between the high-potency (R)-NFPS (pIC50 8.5–9.1) and the lower-potency GSK931145 (pIC50 7.6) [2].

Glycine Transporter 1 GlyT1 SLC6A9 Inhibitor Potency

Quantified Isoform Selectivity: >300-Fold and >1,900-Fold Discrimination Over GlyT2

LY2365109 hydrochloride demonstrates marked selectivity for GlyT1 over the related GlyT2 transporter. In functional uptake assays, it exhibits an IC50 > 30,000 nM for GlyT2, corresponding to >1,900-fold selectivity compared to its 15.8 nM IC50 for GlyT1 . An independent source quantifies the selectivity as >300-fold, reinforcing the high degree of discrimination . This contrasts with other GlyT1 inhibitors like ALX5407, which also shows high selectivity (>33,000-fold), but with a different absolute potency window .

Glycine Transporter 2 GlyT2 Isoform Selectivity Off-target Activity

Head-to-Head In Vivo Comparison: LY2365109 Shows Enhanced Potency Over ALX5407 in Elevating CSF Glycine

In a direct head-to-head in vivo study, LY2365109 and ALX5407 were compared for their ability to elevate glycine levels in rat cerebrospinal fluid (CSF). While both compounds increased CSF glycine, LY2365109 appeared slightly more potent than ALX5407 over the dose-range tested [1]. This direct comparison provides a key differentiator for in vivo experimental design, as the compounds, despite ALX5407's higher in vitro potency, exhibit differential in vivo pharmacodynamic profiles.

Cerebrospinal Fluid Glycine In Vivo Pharmacodynamics ALX5407

In Vivo Anticonvulsant Efficacy: Quantified Increase in Seizure Threshold in PTZ Model

The anticonvulsant activity of LY2365109 was quantified in a pentylenetetrazole (PTZ) seizure threshold test in mice. Pharmacological blockade of GlyT1 via LY2365109 at a dose of 10 mg/kg (i.p.) significantly increased the seizure threshold, as measured by the cumulative PTZ dose required to trigger stage 5 seizures [1]. While the study does not provide a direct comparator drug for this specific assay, the positive control valproic acid (VPA) at 169 mg/kg was used to validate the model in a separate maximal electroshock (MES) test, where LY2365109 also demonstrated dose-dependent protection (10-60 mg/kg, i.p.) [1].

Epilepsy Seizure Threshold Anticonvulsant In Vivo Pharmacology

Regional Brain Selectivity: Preferential Action of LY2365109 in Caudal vs. Cortical Areas Compared to ALX5407

A dual-probe microdialysis study directly comparing ALX5407 and LY2365109 revealed that both compounds transiently elevate extracellular glycine in the prefrontal cortex (PFC), but produce more sustained increases in the cerebellum [1]. This preferential action in caudal brain areas was correlated with higher immunoreactivity for GlyT1 in the brain stem/cerebellum compared to cortical regions across species [1]. This pattern of regional activity is a class-level inference for these two inhibitors and explains the dose-limiting motor and respiratory impairments observed with both compounds at higher doses [1].

Brain Regional Pharmacology Microdialysis Glycine ALX5407

Physicochemical and Purity Specifications for Reproducible In Vitro and In Vivo Experimentation

LY2365109 hydrochloride is supplied with a purity of ≥98% as determined by HPLC . Its solubility profile is well-defined, with maximum solubility of 42.19 mg/mL (100 mM) in DMSO and 21.1 mg/mL (50 mM) in ethanol . These specifications are comparable to those of other research-grade GlyT1 inhibitors like Bitopertin, which also requires DMSO for stock solution preparation . This level of purity and characterized solubility are essential for ensuring accurate dosing and reproducibility in both in vitro cellular assays and in vivo studies, where inconsistent compound dissolution can be a major source of experimental variability.

Solubility Purity HPLC Formulation

Recommended Research and Industrial Application Scenarios for LY2365109 Hydrochloride (CAS 1779796-27-8)


In Vivo Studies Requiring Robust Elevation of Central Glycine Levels

Based on the direct head-to-head comparison demonstrating slightly greater potency than ALX5407 in elevating CSF glycine [1], LY2365109 hydrochloride is the preferred choice for in vivo experiments where a strong and reliable increase in extracellular glycine is critical for testing a pharmacological hypothesis, such as in models of cognitive enhancement or negative symptoms of schizophrenia.

Investigations of NMDA Receptor-Mediated Synaptic Plasticity

The compound's potent inhibition of GlyT1 (IC50 = 15.8 nM) and its demonstrated ability to potentiate NMDA-induced neurotransmitter release in the prefrontal cortex and striatum [1] make it a valuable tool for electrophysiological and neurochemical studies focused on long-term potentiation (LTP) and other forms of NMDA receptor-dependent plasticity.

Preclinical Models of Epilepsy and Seizure Disorders

With quantified efficacy in increasing seizure thresholds in the PTZ model and providing dose-dependent protection in the MES test [2], LY2365109 hydrochloride is a validated pharmacological probe for research into the role of glycine transport in seizure susceptibility and for evaluating the therapeutic potential of GlyT1 inhibition in epilepsy.

Studies Requiring High Isoform Selectivity to Isolate GlyT1 Function

The >1,900-fold selectivity for GlyT1 over GlyT2 ensures that experimental outcomes can be confidently attributed to GlyT1 blockade. This high degree of selectivity is essential for studies aimed at dissecting the distinct physiological roles of GlyT1 and GlyT2 in glycine homeostasis and synaptic transmission.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for LY2365109 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.